![molecular formula C13H20N2O2 B14332037 Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- CAS No. 107187-05-3](/img/structure/B14332037.png)
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- is an organic compound with the molecular formula C13H20N2O2 This compound contains a hydrazinecarboxaldehyde group attached to a phenyl ring substituted with a hexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be synthesized through a multi-step process involving the reaction of hydrazine with an aldehyde. The general synthetic route involves:
Formation of the Aldehyde Intermediate: The starting material, 4-(hexyloxy)benzaldehyde, is prepared by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The aldehyde intermediate is then reacted with hydrazine hydrate under reflux conditions to form the hydrazone derivative.
Oxidation: The hydrazone derivative is oxidized using an oxidizing agent such as hydrogen peroxide to yield Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-.
Industrial Production Methods
Industrial production of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oximes, hydrazones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- involves its interaction with molecular targets through its reactive hydrazine and aldehyde groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- can be compared with other similar compounds such as:
Hydrazinecarboxaldehyde, 2-[4-(methoxy)phenyl]-: Similar structure but with a methoxy group instead of a hexyloxy group.
Hydrazinecarboxaldehyde, 2-[4-(ethoxy)phenyl]-: Contains an ethoxy group instead of a hexyloxy group.
Uniqueness
The presence of the hexyloxy group in Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]- imparts unique hydrophobic properties, influencing its solubility and reactivity compared to its analogs with shorter alkoxy chains.
Eigenschaften
CAS-Nummer |
107187-05-3 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N-(4-hexoxyanilino)formamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)15-14-11-16/h6-9,11,15H,2-5,10H2,1H3,(H,14,16) |
InChI-Schlüssel |
YDDVYOZFHJAVBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


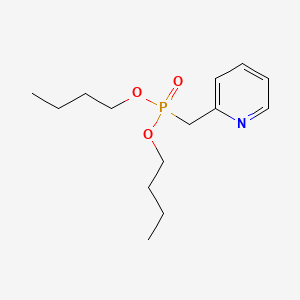
![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
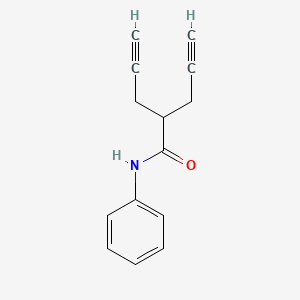
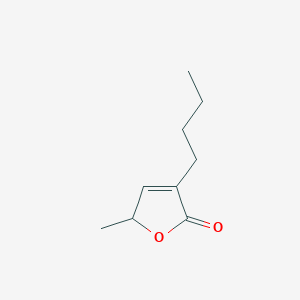
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
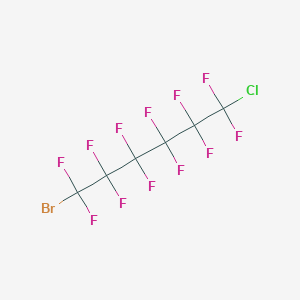
![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
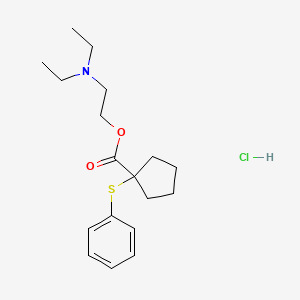

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
